(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a fluorophenylboronic acid reacts with a halogenated phenyl compound in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired this compound under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-[3-(4-fluorophenyl)phenyl]prop-2-enamide: Similar structure but with the fluorine atom in a different position.
(Z)-2-cyano-3-[3-(2-chlorophenyl)phenyl]prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
(Z)-2-cyano-3-[3-(2-methylphenyl)phenyl]prop-2-enamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-15-7-2-1-6-14(15)12-5-3-4-11(8-12)9-13(10-18)16(19)20/h1-9H,(H2,19,20)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVJKSJFPYFFI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=C(C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.